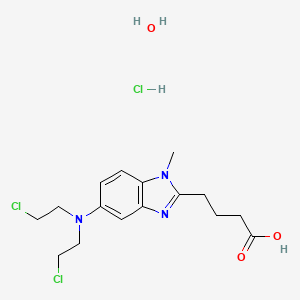
Bendamustine hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine hydrochloride monohydrate is a useful research compound. Its molecular formula is C16H24Cl3N3O3 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
Bendamustine hydrochloride monohydrate is primarily indicated for:
- Chronic Lymphocytic Leukemia (CLL) : Approved for first-line treatment in patients unsuitable for fludarabine combination therapy.
- Non-Hodgkin Lymphoma (NHL) : Used as monotherapy in patients who have progressed after rituximab therapy.
- Multiple Myeloma : Indicated in combination with prednisone for patients over 65 years who are not candidates for autologous stem cell transplantation .
Table 1: Indications and Dosage
| Condition | Indication Details | Dosage |
|---|---|---|
| Chronic Lymphocytic Leukemia | First-line treatment for specific patient groups | 100 mg/m² IV on Days 1 and 2 of a 28-day cycle |
| Indolent B-cell Non-Hodgkin Lymphoma | Monotherapy after rituximab failure | 120 mg/m² IV on Days 1 and 2 of a 28-day cycle |
| Multiple Myeloma | In combination with prednisone for older patients | 120 mg/m² IV on Days 1 and 2 of a 28-day cycle |
Efficacy Studies
Numerous clinical trials have demonstrated the efficacy of this compound:
- A pivotal study showed a significant improvement in overall response rates in CLL patients compared to chlorambucil, although no significant differences in overall survival were noted .
- In NHL studies, bendamustine resulted in an overall response rate of approximately 75% among patients who had failed prior therapies .
Case Study Example
In a clinical trial involving 153 CLL patients, those treated with bendamustine showed a progression-free survival advantage over traditional therapies. Adverse effects included severe myelosuppression (Grade 3-4) reported in 98% of cases, emphasizing the need for careful monitoring during treatment .
Safety Profile
The safety profile of this compound indicates common adverse reactions such as:
- Myelosuppression : High incidence of hematological toxicity necessitating blood transfusions.
- Gastrointestinal Effects : Nausea (10.9%) and fatigue (8.2%) were frequently reported post-infusion .
Table 2: Adverse Reactions
| Adverse Reaction | Incidence (%) |
|---|---|
| Nausea | 10.9 |
| Fatigue | 8.2 |
| Myelosuppression | 98 (Grade 3-4) |
| Pyrexia | 1.2 |
Propriétés
Numéro CAS |
1374784-02-7 |
|---|---|
Formule moléculaire |
C16H24Cl3N3O3 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |
Clé InChI |
TWBJYCLUHINEDN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













